

Hymenialdisine Analogue Synthesis for Improved Potency: Application Notes and Protocols

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Compound of Interest

Compound Name: *Hymenialdisine*

Cat. No.: *B10760331*

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This document provides detailed application notes and protocols for the synthesis and evaluation of **Hymenialdisine** analogues with improved potency against key protein kinases. **Hymenialdisine**, a natural product isolated from marine sponges, is a potent inhibitor of several kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 β (GSK-3 β), and Casein Kinase 1 (CK1).^{[1][2]} Its chemical scaffold, a pyrrole-azepin-8-one ring system bonded to a glycyamidine ring, has been the subject of extensive medicinal chemistry efforts to enhance its therapeutic potential.^{[1][3]}

Introduction

Hymenialdisine and its analogues have garnered significant interest due to their potential applications in the treatment of neurodegenerative diseases and cancer.^[1] These compounds typically act as competitive inhibitors at the ATP-binding site of their target kinases. Structure-activity relationship (SAR) studies have revealed that modifications to the **Hymenialdisine** scaffold can lead to analogues with significantly improved potency and selectivity. This document focuses on the synthesis of hydrazone derivatives, a class of analogues that has shown particular promise.

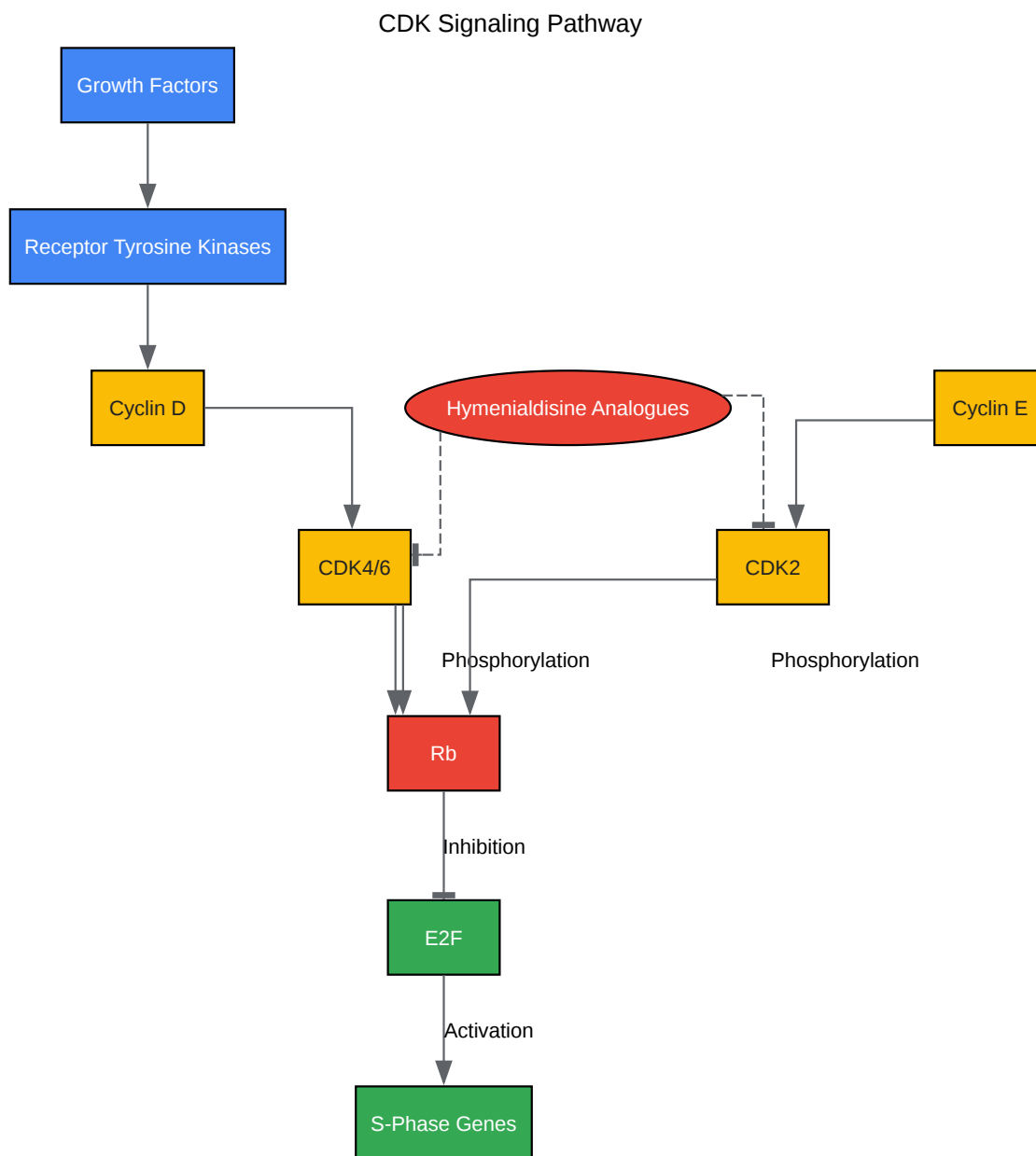
Data Presentation: Comparative Potency of Hymenialdisine Analogues

The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of **Hymenialdisine** and selected synthetic analogues against key protein kinases. This data highlights the significant improvements in potency achieved through chemical modification.

Compound	Target Kinase	IC ₅₀ (μM)	Fold Improvement over Hymenialdisine	Reference
Hymenialdisine	CDK1/cyclin B	0.2	-	Wan et al., 2004
CDK5/p25	0.07	-	Wan et al., 2004	
GSK-3β	0.01	-	Wan et al., 2004	
Analogue 28n	CDK1/cyclin B	>10	N/A	Wan et al., 2004
CDK5/p25	>10	N/A	Wan et al., 2004	
GSK-3β	0.008	1.25	Wan et al., 2004	
Analogue 28p	CDK1/cyclin B	0.05	4	Wan et al., 2004
CDK5/p25	0.008	8.75	Wan et al., 2004	
GSK-3β	0.001	10	Wan et al., 2004	

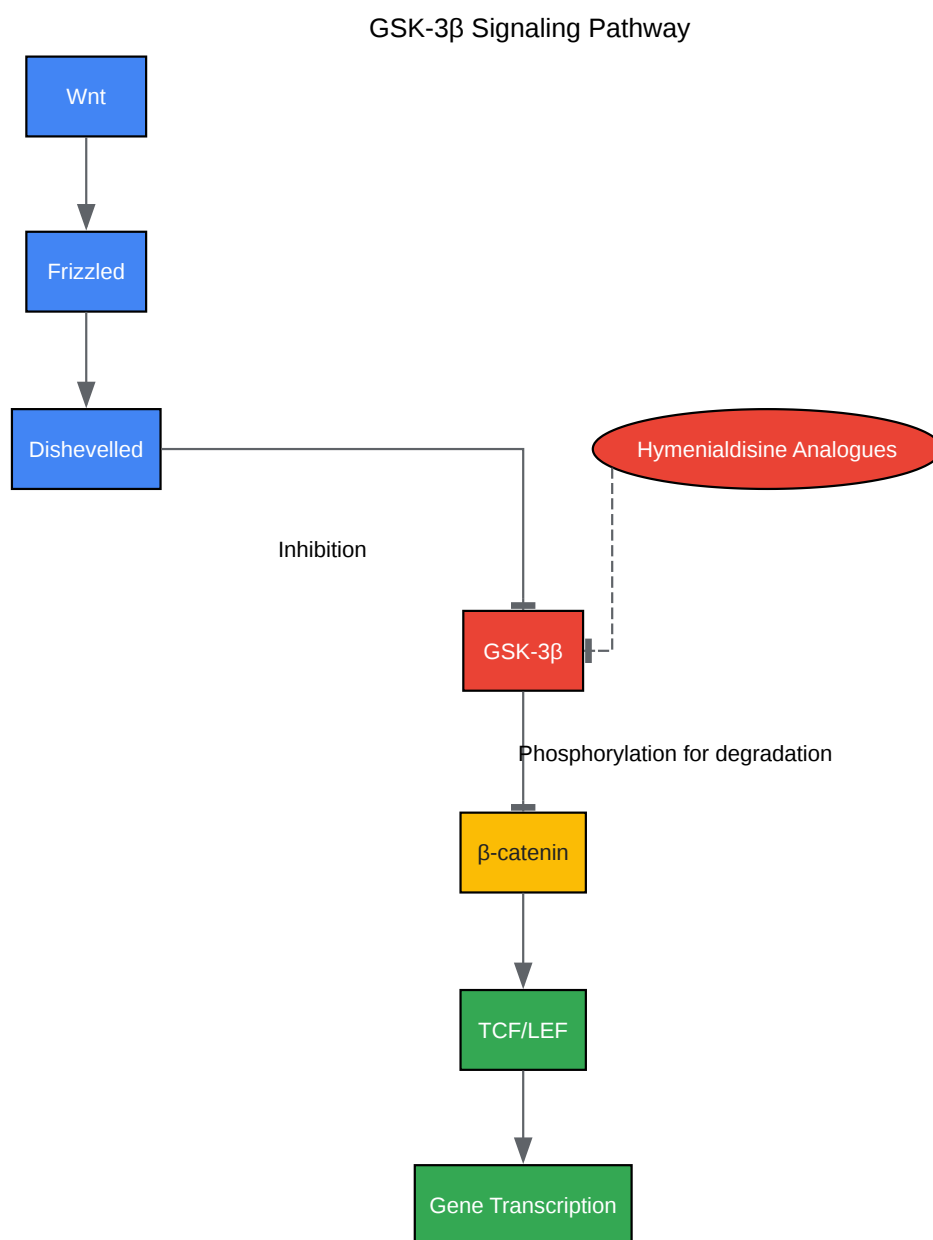
Signaling Pathways

Hymenialdisine and its analogues exert their cellular effects by modulating key signaling pathways involved in cell cycle progression, apoptosis, and inflammation.



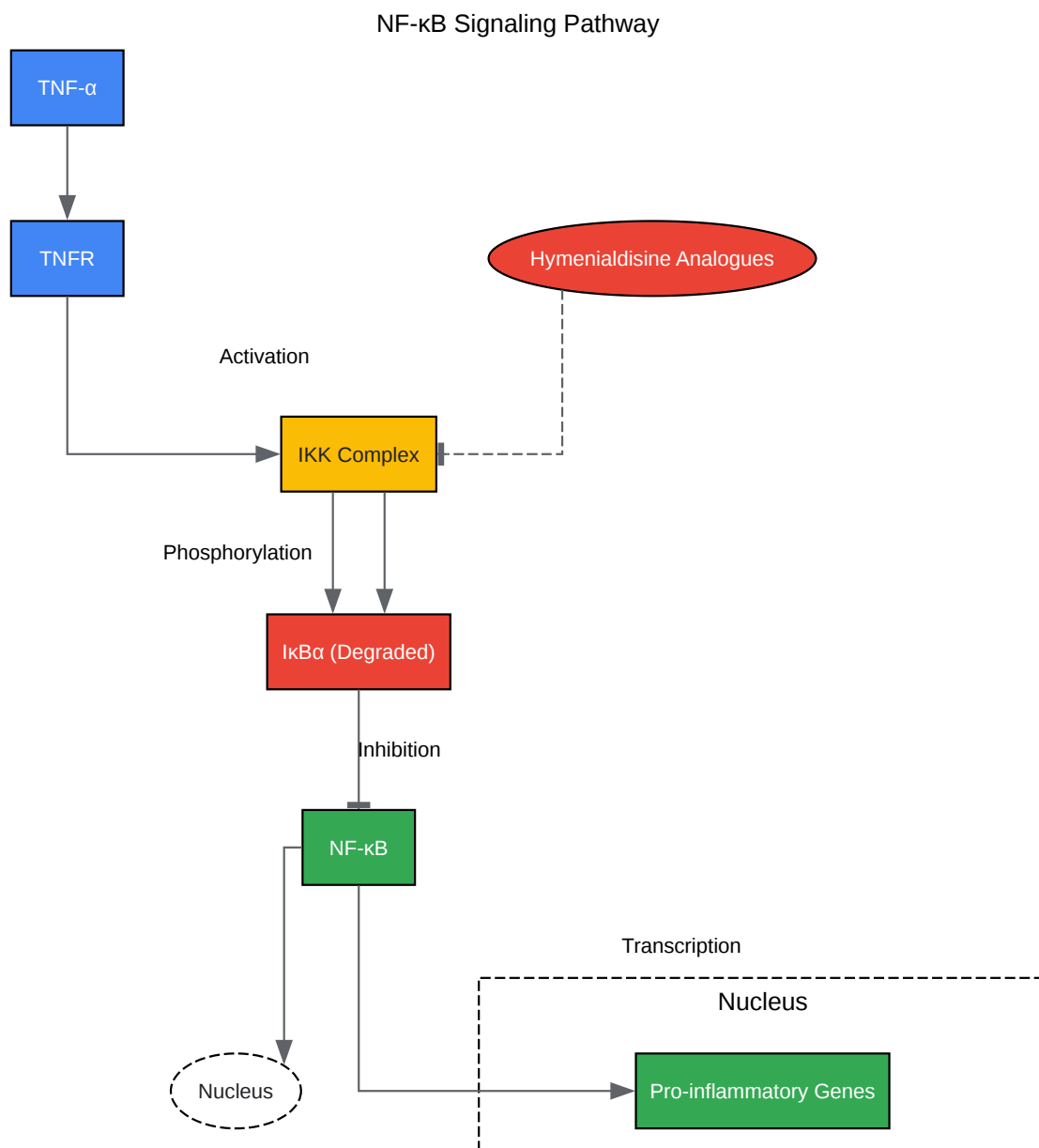
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CDK Signaling Pathway



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GSK-3 β Signaling Pathway



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NF- κ B Signaling Pathway

Experimental Protocols

Synthesis of a Potent Hydrazone Analogue of Hymenialdisine

This protocol describes a general procedure for the synthesis of hydrazone derivatives of **Hymenialdisine**, adapted from the synthetic schemes provided by Wan et al. (2004). This method involves the condensation of the ketone functionality on the pyrrolo[2,3-c]azepine-8-one core with a substituted hydrazine.

Materials:

- Pyrrolo[2,3-c]azepine-8-one intermediate
- Substituted hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)
- Ethanol, absolute
- Glacial acetic acid
- Sodium acetate
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a solution of the pyrrolo[2,3-c]azepine-8-one intermediate (1.0 eq) in absolute ethanol, add the substituted hydrazine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
- Add a catalytic amount of glacial acetic acid (2-3 drops).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired hydrazone analogue.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assays

The following are generalized protocols for determining the in vitro potency of **Hymenialdisine** analogues against CDK1/cyclin B, CDK5/p25, and GSK-3 β .

Materials:

- Purified recombinant kinase (CDK1/cyclin B, CDK5/p25, or GSK-3 β)

- Kinase-specific substrate (e.g., Histone H1 for CDKs, GS-2 peptide for GSK-3 β)
- Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [γ -³³P]ATP
- ATP solution
- Test compounds (**Hymenialdisine** analogues) dissolved in DMSO
- 96-well plates
- Phosphocellulose paper (P81)
- 1% Phosphoric acid
- Scintillation counter
- Incubator

Procedure:

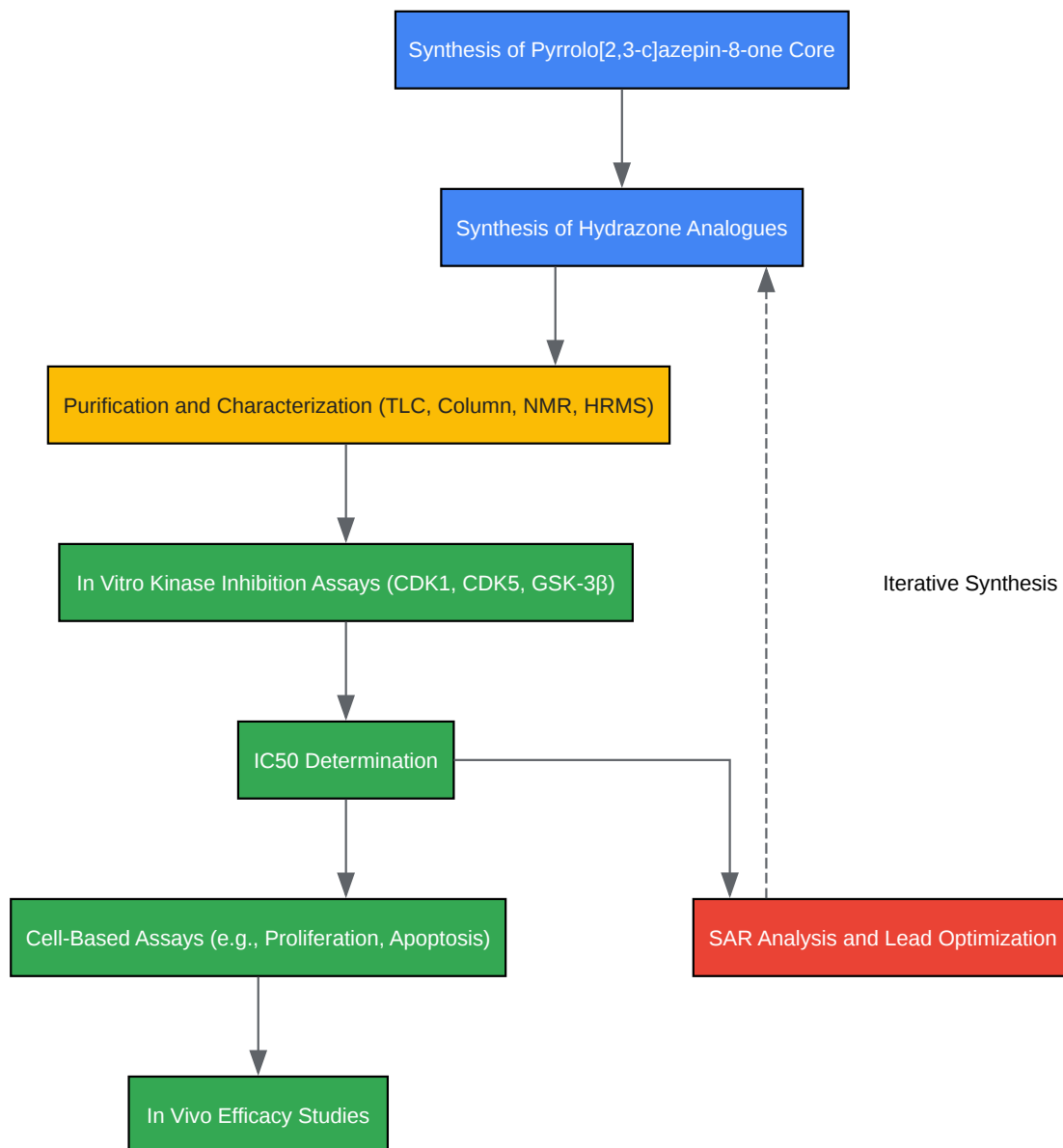
- Prepare serial dilutions of the test compounds in DMSO.
- In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
- Initiate the kinase reaction by adding a mixture of [γ -³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

- Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
- CDK1/cyclin B & CDK5/p25: Use Histone H1 as the substrate.
- GSK-3 β : Use a specific peptide substrate such as GS-2 (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of **Hymenialdisine** analogues.

Experimental Workflow for Hymenialdisine Analogue Development

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Experimental Workflow

Conclusion

The protocols and data presented in this document provide a framework for the rational design, synthesis, and evaluation of novel **Hymenialdisine** analogues with improved potency. By targeting key kinases involved in critical cellular processes, these compounds represent a promising class of therapeutic agents for further development. The detailed methodologies and workflow are intended to guide researchers in the discovery of next-generation kinase inhibitors based on the **Hymenialdisine** scaffold.

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